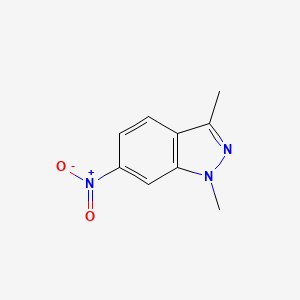

1,3-Dimethyl-6-nitro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-6-nitro-1H-indazole is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . In recent studies, novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as IDO1 inhibitors based on the structure of the IDO1 active site .

Molecular Structure Analysis

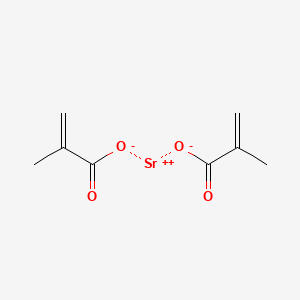

The molecular formula of 1,3-Dimethyl-6-nitro-1H-indazole is C9H9N3O2. It has a molecular weight of 191.19 g/mol. The IUPAC name is 1,3-dimethyl-6-nitroindazole . The structure of indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . In recent studies, novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as IDO1 inhibitors based on the structure of the IDO1 active site .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-6-nitro-1H-indazole include a molecular weight of 191.19 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 0 .

Applications De Recherche Scientifique

Synthesis of Indazole Derivatives

1,3-Dimethyl-6-nitro-1H-indazole: serves as a key precursor in the synthesis of various indazole derivatives. These derivatives are synthesized through methods such as transition metal-catalyzed reactions and reductive cyclization . The versatility in functional group modification allows for the creation of compounds with diverse biological activities.

Anticancer Activity

Indazole derivatives, including those derived from 1,3-Dimethyl-6-nitro-1H-indazole , have shown promise in anticancer research. They can act as kinase inhibitors and have been evaluated for their inhibitory activity against specific cancer targets like FGFR1 . Some derivatives exhibit potent enzymatic inhibition and anti-proliferative activity, making them candidates for further cancer drug development.

Orientations Futures

Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research could focus on developing more efficient synthesis methods and exploring the potential biological activities of indazole derivatives.

Mécanisme D'action

Target of Action

The primary target of 1,3-Dimethyl-6-nitro-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . It has been the focus of numerous studies due to its role in immunosuppression and its potential as a target for cancer treatment .

Mode of Action

1,3-Dimethyl-6-nitro-1H-indazole interacts with IDO1, resulting in the suppression of IDO1 protein expression . This interaction disrupts the normal function of IDO1, leading to changes in the metabolic pathway of tryptophan .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Dimethyl-6-nitro-1H-indazole is the tryptophan-kynurenine pathway . By inhibiting IDO1, the compound prevents the conversion of tryptophan to kynurenine, disrupting the normal functioning of this pathway .

Pharmacokinetics

The compound’s ability to inhibit ido1 suggests that it may have good bioavailability and can effectively reach its target within the body .

Result of Action

The inhibition of IDO1 by 1,3-Dimethyl-6-nitro-1H-indazole leads to a decrease in the production of kynurenine, a metabolite involved in immunosuppression . This can result in the enhancement of the immune response against cancer cells . In cell-cycle studies, the suppressive activity of the compound was related to the G2/M cell cycle arrest .

Propriétés

IUPAC Name |

1,3-dimethyl-6-nitroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTULKJFQZYUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6-nitro-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)